Deoxydonepezil

Description

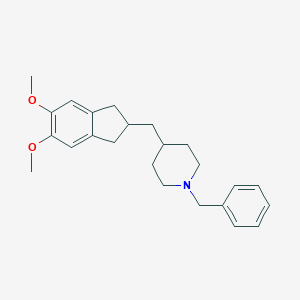

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,15-16,18,20H,8-14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOWFFYJKGBOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233439 | |

| Record name | Deoxydonepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844694-84-4 | |

| Record name | Deoxydonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxydonepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RR44GBEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxydonepezil vs. Donepezil: A Technical Dissection of Structural Nuances and Functional Implications

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Donepezil and the Emergence of a Key Impurity

Donepezil, marketed under the brand name Aricept among others, stands as a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] As a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), its therapeutic efficacy lies in its ability to increase the concentration of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function.[1] The intricate interaction between donepezil and AChE is a testament to precise molecular design, where each functional group plays a role in its binding affinity and inhibitory potency.

Within the pharmaceutical landscape, the purity of an active pharmaceutical ingredient (API) is paramount. Deoxydonepezil has been identified as a process impurity in the synthesis of donepezil. This guide provides a detailed technical exploration of the structural differences between donepezil and deoxydonepezil, delving into the functional consequences of this seemingly minor chemical modification. For researchers in drug development and medicinal chemistry, understanding these differences is not merely an academic exercise but a critical aspect of quality control, impurity profiling, and the ongoing quest for more potent and selective AChE inhibitors.

Section 1: Unveiling the Core Structural Dissimilarity

At first glance, the chemical structures of donepezil and deoxydonepezil are remarkably similar. Both molecules share the same fundamental scaffold: a benzylpiperidine moiety linked to a dimethoxyindanone core. However, the defining difference lies in a single functional group on the indanone ring.

Donepezil possesses a ketone group at the 1-position of the indanone ring.[2] In contrast, deoxydonepezil is characterized by the absence of this ketone; it has been reduced to a methylene group.[2]

| Feature | Donepezil | Deoxydonepezil |

| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine |

| Molecular Formula | C₂₄H₂₉NO₃ | C₂₄H₃₁NO₂ |

| Key Functional Group | Indanone with a ketone at position 1 | Indan with a methylene group at position 1 |

This seemingly subtle alteration has profound implications for the molecule's three-dimensional shape, electronic distribution, and, most importantly, its interaction with the active site of acetylcholinesterase.

Caption: Core structural difference between Donepezil and Deoxydonepezil.

Section 2: The Functional Ramifications of the Ketone Moiety in AChE Inhibition

The efficacy of donepezil as an AChE inhibitor is intrinsically linked to its multi-point interaction within the enzyme's active site gorge. This gorge is comprised of a catalytic active site (CAS) at the base and a peripheral anionic site (PAS) at the entrance.[3] Donepezil's unique elongated structure allows it to span both of these critical sites.[4]

The benzylpiperidine portion of donepezil interacts with the CAS, while the dimethoxyindanone moiety binds to the PAS.[3] Molecular docking and structural biology studies have revealed that the ketone group of the indanone ring in donepezil is not a passive structural element. It actively participates in a crucial hydrogen bond with the amino acid residue Phenylalanine 295 (Phe295) within the AChE active site.[5][6]

This hydrogen bond serves as a critical anchor, contributing significantly to the overall binding affinity and stability of the donepezil-AChE complex. The removal of this ketone group in deoxydonepezil eliminates the potential for this hydrogen bond formation. Consequently, while deoxydonepezil may still interact with the active site through other hydrophobic and van der Waals interactions, the loss of this key hydrogen bond is predicted to result in a marked decrease in its binding affinity and, therefore, its acetylcholinesterase inhibitory activity.

Caption: Predicted differential binding of Donepezil and Deoxydonepezil to AChE.

Section 3: Experimental Protocols for Comparative Analysis

To empirically validate the predicted difference in activity between donepezil and deoxydonepezil, a standardized in vitro acetylcholinesterase inhibition assay is required. The most widely accepted method for this purpose is the Ellman's assay.[7][8]

Synthesis of Deoxydonepezil

The synthesis of deoxydonepezil would likely follow a similar pathway to that of donepezil, with a final reduction step to convert the indanone ketone to a methylene group. A plausible, though not definitively published, route could involve the reduction of donepezil itself using a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid. Alternatively, modification of the final steps of a known donepezil synthesis could be employed.[9][10]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

Principle:

-

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.

-

Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate, which has a strong absorbance at 412 nm.

-

The rate of color formation is directly proportional to AChE activity. An inhibitor will reduce this rate.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Donepezil hydrochloride (as a reference standard)

-

Deoxydonepezil

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare stock solutions of donepezil and deoxydonepezil in a suitable solvent (e.g., DMSO) and then create serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add phosphate buffer and DTNB.

-

Control (100% activity): Add AChE, phosphate buffer, and DTNB.

-

Test Wells: Add AChE, different concentrations of deoxydonepezil or donepezil, phosphate buffer, and DTNB.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the ATCh substrate solution to all wells simultaneously to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Conclusion: From Structural Detail to Functional Consequence

The distinction between donepezil and its deoxygenated impurity, deoxydonepezil, provides a compelling case study in the importance of specific functional groups for pharmacological activity. The presence of the ketone on the indanone ring of donepezil is not a trivial structural feature; it is a key participant in a hydrogen bonding interaction that anchors the molecule within the peripheral anionic site of acetylcholinesterase.

The absence of this ketone in deoxydonepezil is predicted to significantly diminish its inhibitory potency. For drug development professionals, this underscores the necessity of stringent control over impurity profiles, as even minor structural variations can lead to substantial differences in biological activity. For researchers, the comparison between these two molecules reinforces the established structure-activity relationship for this class of inhibitors and can guide the rational design of future anti-Alzheimer's agents with enhanced binding affinities and therapeutic profiles. The experimental protocols outlined herein provide a robust framework for the empirical validation of these structural and functional distinctions.

References

- Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. (2024).

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (2025). Benchchem.

- Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020).

- The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. (2021). Future Medicinal Chemistry.

- The Synthesis and Purification of 6-O-Desmethyl Donepezil-d7: A Technical Overview. (2025). Benchchem.

- Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. (1999). Methods and Findings in Experimental and Clinical Pharmacology.

- Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. (2022). RSC Medicinal Chemistry.

- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2015). Molecules.

- Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. (2022). ACS Chemical Neuroscience.

- Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. (2005). Synapse.

- Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. (2010). Clinical Neuropharmacology.

- Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. (2025). Benchchem.

- Structure and anti-AChE activity of donepezil and thiaindanone derivatives 1-3.

- Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. (2019). Brazilian Journal of Pharmaceutical Sciences.

- Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil...

- Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. (2022). Analytical Chemistry.

- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.

- Binding profile of acetylcholinesterase inhibitors, (a) donepezil...

- Donepezil. (2025). Proteopedia.

- Deoxy Donepezil | 1034439-57-0. SynZeal.

- Binding of Donepezil in the human AChE active site (2D representation).

- Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry.

- In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. (2015). Pharmacognosy Magazine.

- Binding interactions of donepezil and compound 5c to hAChE (A,B).

- Ellman Esterase Assay Protocol. Scribd.

- [Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease]. Sigma-Aldrich.

- Graph representing the AChE inhibitory activity of Donepezil and the...

- I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. (2021).

- US6844440B2 - Process for the preparation of donepezil.

- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Molecules.

- Evaluation of the antioxidant activity of donepezil - in vitro study. National Journal of Physiology, Pharmacy and Pharmacology.

- Synthesis of donepezil from (benzylpiperidinyl)propenyldimethoxybenzaldehyde.

- How do I screen for acetylcholinesterase activity?. (2021).

- The pharmacology of donepezil: a new treatment of Alzheimer's disease. (2001).

- Deoxydonepezil | C24H31NO2 | CID 23653045. PubChem.

- Enhancing Therapeutic Efficacy of Donepezil, an Alzheimer's Disease Drug, by Diplazium esculentum (Retz.) Sw. and Its Phytochemicals. (2024). MDPI.

- The pharmacology of donepezil: a new tre

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deoxy Donepezil | 1034439-57-0 | SynZeal [synzeal.com]

- 3. researchgate.net [researchgate.net]

- 4. Donepezil - Proteopedia, life in 3D [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

A Technical Guide to the Anticipated Biological Activity of Deoxydonepezil

Abstract

Deoxydonepezil is a close structural analogue and potential impurity of donepezil, a cornerstone therapeutic for the symptomatic treatment of Alzheimer's disease. While direct experimental data on the biological activity of Deoxydonepezil is not currently available in peer-reviewed literature, its structural similarity to donepezil allows for informed hypotheses regarding its potential pharmacological targets. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of Deoxydonepezil. It outlines the anticipated mechanism of action based on the well-characterized pharmacology of donepezil, presents detailed protocols for the enzymatic assays required to quantify its activity, and offers a comparative analysis with donepezil's known inhibitory profile.

Introduction and Rationale

Donepezil is a highly potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the brain.[1] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.[2][3] Given that Deoxydonepezil shares the core N-benzylpiperidine and indane moieties of donepezil, it is logical to hypothesize that it will exhibit a similar, albeit likely quantitatively different, inhibitory profile against cholinesterases.

Furthermore, the development of multi-target-directed ligands for Alzheimer's disease has led to the investigation of donepezil-like compounds for their ability to inhibit other enzymes implicated in the disease's pathology, such as butyrylcholinesterase (BuChE) and monoamine oxidases (MAO).[4][5] Therefore, a thorough investigation of Deoxydonepezil's biological activity should encompass these key enzymes. This guide provides the necessary theoretical background and practical methodologies to conduct such an investigation.

Anticipated Mechanism of Action: A Comparative Analysis with Donepezil

The primary therapeutic effect of donepezil is achieved through its potent and reversible inhibition of AChE.[1] It is a mixed competitive and noncompetitive inhibitor, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[6] This dual-binding mechanism contributes to its high potency.

Deoxydonepezil's Structural Comparison:

Deoxydonepezil, or 1-benzyl-4-[(5,6-dimethoxyindan-2-yl)methyl]piperidine, differs from donepezil by the absence of the keto group on the indanone ring.[7] This structural modification may influence its binding affinity for AChE. The core pharmacophore responsible for AChE inhibition, the N-benzylpiperidine moiety, remains intact. It is therefore highly probable that Deoxydonepezil will also act as a cholinesterase inhibitor. However, the change in the indanone ring's electronics and planarity could alter its interaction with the enzyme's active site, potentially leading to a different inhibitory potency (IC50 value) and selectivity profile compared to donepezil.

Signaling Pathway: Cholinergic Neurotransmission

The anticipated primary effect of Deoxydonepezil is the potentiation of cholinergic signaling. The following diagram illustrates this pathway.

Caption: Anticipated modulation of cholinergic neurotransmission by Deoxydonepezil.

Quantitative Analysis of Biological Activity

To empirically determine the biological activity of Deoxydonepezil, its inhibitory potency against AChE, BuChE, MAO-A, and MAO-B must be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Comparative Inhibitory Profile of Donepezil

The following table summarizes the known IC50 values for donepezil against the target enzymes. This data serves as a critical benchmark for interpreting the experimental results obtained for Deoxydonepezil.

| Target Enzyme | IC50 Value (nM) | Source |

| Acetylcholinesterase (AChE) | 6.7 | |

| Butyrylcholinesterase (BuChE) | >1000 (low affinity) | |

| Monoamine Oxidase A (MAO-A) | 13,400 (for a donepezil-like compound) | [4] |

| Monoamine Oxidase B (MAO-B) | 3,140 (for a donepezil-like compound) | [4] |

Note: MAO inhibition data is for a donepezil derivative, as donepezil itself is a weak MAO inhibitor.

Experimental Protocols

The following are detailed, step-by-step methodologies for determining the inhibitory activity of Deoxydonepezil against the primary and secondary targets of interest.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BuChE activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Workflow Diagram:

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

-

Substrate Solution (10 mM): Prepare fresh daily by dissolving acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BuChE in deionized water.

-

Enzyme Solution: Prepare a working solution of AChE (from electric eel) or BuChE (from equine serum) in phosphate buffer to a final concentration that gives a linear reaction rate (e.g., 0.1 U/mL).

-

Deoxydonepezil Solutions: Prepare a stock solution (e.g., 10 mM) in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add:

-

Blank: 150 µL Phosphate Buffer + 50 µL DTNB solution.

-

Control (100% activity): 100 µL Phosphate Buffer + 25 µL Enzyme solution + 50 µL DTNB solution + 25 µL Solvent (e.g., phosphate buffer with the same DMSO concentration as the test wells).

-

Test Sample: 100 µL Phosphate Buffer + 25 µL Enzyme solution + 50 µL DTNB solution + 25 µL Deoxydonepezil solution.

-

-

Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the respective substrate solution to all wells.

-

Immediately begin kinetic measurement of the absorbance at 412 nm using a microplate reader, taking readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Correct the rates of the control and test sample wells by subtracting the rate of the blank.

-

Calculate the percentage of inhibition for each concentration of Deoxydonepezil using the formula: % Inhibition = 100 * (Rate_Control - Rate_Test) / Rate_Control

-

Plot the percentage of inhibition against the logarithm of the Deoxydonepezil concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis software.

-

Monoamine Oxidase Inhibition Assay

This fluorometric assay is a sensitive method for determining the inhibition of both MAO-A and MAO-B.

Principle: The non-fluorescent substrate kynuramine is oxidized by MAO to an unstable intermediate, which spontaneously rearranges to form the highly fluorescent product, 4-hydroxyquinoline. The increase in fluorescence is proportional to MAO activity.

Workflow Diagram:

Caption: Workflow for determining MAO inhibition using a kynuramine-based assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare the buffer as previously described.

-

Kynuramine Dihydrochloride Solution: Prepare a stock solution in the assay buffer. The final concentration in the assay should be near the Km value for the respective enzyme.

-

Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B to a working concentration in the assay buffer that provides a linear reaction rate.

-

Deoxydonepezil and Reference Inhibitor Solutions: Prepare stock solutions of Deoxydonepezil, clorgyline (for MAO-A), and selegiline (for MAO-B) in DMSO. Create serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well black plate format):

-

To the respective wells, add the assay buffer, enzyme solution, and the test compound (Deoxydonepezil), reference inhibitor, or solvent.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding the kynuramine substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 20-30 minutes) at an excitation wavelength of approximately 310-340 nm and an emission wavelength of approximately 380-400 nm.

-

-

Data Analysis:

-

Follow the same data analysis steps as outlined for the cholinesterase inhibition assay (Section 4.1.3) to calculate the reaction rates, percentage of inhibition, and ultimately, the IC50 value for Deoxydonepezil against both MAO-A and MAO-B.

-

Conclusion and Future Directions

While the biological activity of Deoxydonepezil has yet to be empirically determined, its structural relationship to donepezil provides a strong rationale for investigating its potential as a cholinesterase and, possibly, a monoamine oxidase inhibitor. The experimental protocols detailed in this guide offer a robust framework for such an investigation. The resulting data will be crucial for understanding the pharmacological profile of this compound, its potential as a therapeutic agent, and its relevance as an impurity in donepezil formulations. A comprehensive characterization of Deoxydonepezil's activity will not only fill a gap in the current scientific literature but also contribute to the broader understanding of the structure-activity relationships of donepezil-like compounds.

References

- BenchChem. (2025). Application Notes: High-Throughput Fluorometric Assay for Monoamine Oxidase (MAO) Activity Using Kynuramine Dihydrochloride.

- Cui, W., et al. (2016). Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 41-53.

- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

- BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase (AChE)

- Kosasa, T., et al. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-13.

-

SynZeal. (n.d.). Deoxy Donepezil | 1034439-57-0. Retrieved from [Link]

- Dvir, H., et al. (2010). Donepezil inhibits acetylcholinesterase via multiple binding modes at room temperature.

- Lan, J. S., et al. (2017). Design, synthesis and biological activity of novel donepezil derivatives bearing N-benzyl pyridinium moiety as potent and dual binding site acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 137, 313-326.

- Di Pietro, O., et al. (2012). Novel donepezil-based inhibitors of acetyl- and butyrylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. Bioorganic & Medicinal Chemistry, 20(22), 6696-6705.

- Knez, D., et al. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules, 23(12), 3295.

- Ota, T., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Journal of Clinical Psychopharmacology, 30(1), 54-60.

-

PubChem. (n.d.). Deoxydonepezil. Retrieved from [Link]

- Kuhl, D. E., et al. (2000). Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex. Annals of Neurology, 48(3), 391-395.

-

Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride? Retrieved from [Link]

- Zhang, L., et al. (2015). Design, synthesis and biological evaluation of novel dual inhibitors of acetylcholinesterase and beta-secretase. Bioorganic & Medicinal Chemistry, 23(15), 4509-4521.

- ResearchGate. (n.d.). The effects of donepezil and binary mixtures of tested compounds on the activity of cholinesterases expressed as % of enzyme inhibition.

- Svobodová, B., et al. (2021). Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. ACS Omega, 6(43), 28769–28780.

- Bolognesi, M. L., et al. (2008). Novel donepezil-based inhibitors of acetyl- and butyrylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. Journal of Medicinal Chemistry, 51(13), 4035-4044.

- Pisani, L., et al. (2019). Effect of Hydroxytyrosol Derivatives of Donepezil on the Activity of Enzymes Involved in Neurodegenerative Diseases and Oxidative Damage. International Journal of Molecular Sciences, 20(18), 4567.

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.

- Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2558, 35-43.

- Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. Academic Press.

-

GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

-

StatPearls. (2023). Donepezil. Retrieved from [Link]

-

PubChem. (n.d.). Deoxy Donepezil Hydrochloride. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Donepezil. In StatPearls [Internet]. Treasure Island (FL)

-

Pharmaffiliates. (n.d.). CAS No : 844694-84-4 | Product Name : Donepezil Deoxy. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

- Kim, H., et al. (2022).

- Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects.

- Fišar, Z., et al. (2011). Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers. Neuroendocrinology Letters, 32(1), 47-53.

-

Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Deoxy Donepezil Hydrochloride | C24H32ClNO2 | CID 24881880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxy Donepezil | 1034439-57-0 | SynZeal [synzeal.com]

- 6. US6544994B2 - Pharmaceutical preparation for treating or preventing cardiovascular or neurological disorders by modulating of the activity of nitric oxide synthase - Google Patents [patents.google.com]

- 7. Deoxy Donepezil - Acanthus Research [acanthusresearch.com]

A Researcher's Guide to Deoxydonepezil: From Structural Analog to Novel Pharmacological Tool

Abstract: This technical guide provides a comprehensive framework for evaluating the potential of deoxydonepezil as a novel research tool in neuropharmacology. Deoxydonepezil, known primarily as a process impurity and structural analog of the widely-used acetylcholinesterase (AChE) inhibitor donepezil, represents an untapped resource for probing the intricacies of cholinergic signaling and structure-activity relationships. We move beyond its current classification to outline a full-scale research and development pathway. This document furnishes researchers, scientists, and drug development professionals with the foundational rationale, detailed experimental protocols, and critical insights required to characterize deoxydonepezil's biological activity, from initial in vitro enzymatic assays to cell-based functional screens and preliminary in vivo assessments. By systematically investigating this molecule, the scientific community can unlock its potential as a selective modulator, a negative control, or a novel scaffold for future therapeutic development.

Introduction: The Scientific Case for Deoxydonepezil

Donepezil is a cornerstone of symptomatic therapy for Alzheimer's disease, exerting its effects through potent, reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation in the synaptic cleft.[1][2][3] Its mechanism and clinical profile are well-documented.[1] Within the synthesis and manufacturing of donepezil, related substances such as deoxydonepezil are generated.[4] Deoxydonepezil, or 1-Benzyl-4-[(5,6-dimethoxyindan-2-yl)methyl]piperidine, is the direct analog of donepezil, lacking the ketone group on the indanone moiety.[4][5]

While typically monitored as an impurity, this subtle structural modification presents a compelling scientific opportunity. The carbonyl group in donepezil is a key feature influencing its electronic and conformational properties, which in turn dictate its binding affinity and selectivity for AChE.[6] By removing this single functional group, deoxydonepezil becomes an ideal probe to answer fundamental questions about the pharmacology of this class of inhibitors:

-

Structure-Activity Relationship (SAR): How critical is the indanone ketone for high-affinity binding to the AChE active site?

-

Selectivity: Does the absence of the ketone alter the selectivity profile for acetylcholinesterase versus butyrylcholinesterase (BuChE)?

-

Off-Target Profile: Could deoxydonepezil possess a cleaner or, conversely, a novel off-target profile compared to its parent compound?

-

Utility as a Control: Can deoxydonepezil serve as a more rigorous negative control in experiments designed to isolate the specific effects of AChE inhibition by donepezil from its other potential biological activities?[7][8]

This guide provides the necessary intellectual and methodological framework to transform deoxydonepezil from a chemical footnote into a valuable research tool.

Caption: Logical relationship between Donepezil and its deoxygenated analog.

A Roadmap for Pharmacological Characterization

To systematically evaluate deoxydonepezil, a tiered experimental approach is recommended. This workflow progresses from fundamental enzymatic interactions to more complex cellular and organismal systems, ensuring that each step logically informs the next.

Caption: A tiered workflow for the comprehensive evaluation of deoxydonepezil.

Tier 1: In Vitro Enzymatic Characterization

The foundational experiment is to determine if deoxydonepezil directly interacts with and inhibits cholinesterases. The Ellman's method is the gold standard for this purpose due to its reliability, cost-effectiveness, and adaptability to a high-throughput format.[9][10]

Core Principle: The Cholinergic Synapse & AChE Inhibition

The therapeutic and research value of compounds like donepezil stems from their ability to modulate neurotransmission at the cholinergic synapse. By inhibiting AChE, they prevent the breakdown of acetylcholine (ACh), leading to increased ACh concentration in the synaptic cleft and enhanced stimulation of postsynaptic receptors.[11] This is the primary hypothesis for deoxydonepezil's mechanism of action.

Caption: Mechanism of action at the cholinergic synapse.

Protocol 3.1: AChE Inhibition Assay (Ellman's Method)

This protocol is adapted from established methodologies for screening AChE inhibitors.[9][12][13]

Causality Behind Choices:

-

Substrate: Acetylthiocholine (ATCI) is used as a surrogate for acetylcholine. Its hydrolysis by AChE yields thiocholine.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with the sulfhydryl group of thiocholine to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

Measurement: The rate of TNB formation is monitored spectrophotometrically at 412 nm, which is directly proportional to AChE activity.[9]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a stock solution of human recombinant AChE in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes (a typical starting point is 0.1-0.25 U/mL).[9]

-

DTNB Solution: 10 mM DTNB in assay buffer. Protect from light.

-

ATCI Solution: 14-15 mM ATCI in deionized water. Prepare fresh daily.

-

Test Compounds: Prepare a 10 mM stock of deoxydonepezil and donepezil (as a positive control) in DMSO. Create serial dilutions in assay buffer to achieve a final concentration range of 0.01 µM to 100 µM in the assay plate. Ensure the final DMSO concentration is ≤1% in all wells to avoid solvent interference.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of assay buffer.

-

Add 50 µL of the appropriate test compound dilution (or positive control). For negative control wells (100% enzyme activity), add 50 µL of assay buffer with the equivalent percentage of DMSO.

-

Add 25 µL of the AChE enzyme solution to all wells except for the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.[9]

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate_Negative_Control - Rate_Test_Compound) / Rate_Negative_Control ] * 100[9]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

-

Data Presentation:

The results should be summarized to directly compare the potency of deoxydonepezil against the reference compound, donepezil.

| Compound | Enzyme | IC50 (µM) [Hypothetical] | Inhibition Type |

| Donepezil | AChE | 0.025 ± 0.003 | To be determined |

| Deoxydonepezil | AChE | To be determined | To be determined |

| Donepezil | BuChE | ~30-40 | To be determined |

| Deoxydonepezil | BuChE | To be determined | To be determined |

| Note: Donepezil IC50 values are representative of literature findings for comparison.[9][14] |

Tier 2: Cell-Based Functional & Viability Assays

Moving from an isolated enzyme to a cellular environment is a critical step. Cell-based assays validate the findings from in vitro screens in a more biologically complex system, providing insights into cell permeability, cytotoxicity, and functional impact on cholinergic signaling.

Causality Behind Choices:

-

Cell Line: Human neuroblastoma cell lines like SH-SY5Y or LA-N-2 are chosen because they endogenously express key components of the cholinergic system, including choline transporters, choline acetyltransferase (ChAT), AChE, and acetylcholine receptors.[15][16][17] This makes them a relevant model for studying cholinergic agents.

-

Assay Type: A novel assay model allows for the measurement of both extracellular and intracellular acetylcholine levels, providing a more sensitive readout of cholinergic modulation than extracellular measurements alone.[16][17] Increases in intracellular ACh can be detected at lower doses of AChE inhibitors.[16]

Protocol 4.1: Cellular Cholinergic Activity Assay

This protocol is based on the methodology developed for screening cholinergic agents using the LA-N-2 cell line.[16][17]

Methodology:

-

Cell Culture: Culture LA-N-2 cells in appropriate media until they reach ~80-90% confluency in 24-well plates.

-

Compound Treatment:

-

Wash the cells with a buffer solution (e.g., Hank's Balanced Salt Solution).

-

Add fresh media containing various concentrations of deoxydonepezil or donepezil (determined from IC50 values) to the cells. Include vehicle-only controls.

-

Incubate for a predetermined period (e.g., 5 hours) to allow for compound uptake and effect.

-

-

Sample Collection:

-

Extracellular Fraction: Collect the culture medium from each well.

-

Intracellular Fraction: Wash the cells remaining in the plate with buffer, then lyse the cells using a suitable lysis buffer to release intracellular contents.

-

-

Acetylcholine Quantification:

-

Measure the concentration of acetylcholine (and choline as a related marker) in both the extracellular and intracellular fractions.

-

This is typically achieved using a validated commercial acetylcholine assay kit, which often employs a colorimetric or fluorometric method.[18] These kits work by hydrolyzing ACh to produce choline, which is then oxidized by choline oxidase to produce H₂O₂. The H₂O₂ is then detected with a specific probe.

-

-

Data Analysis:

-

Normalize the measured ACh levels to the total protein content in the corresponding cell lysate to account for variations in cell number.

-

Compare the intracellular and extracellular ACh levels in treated cells to the vehicle control. A successful AChE inhibitor should cause a dose-dependent increase in ACh levels.

-

Tier 3: Preliminary In Vivo Assessment

If deoxydonepezil demonstrates significant, non-toxic activity in cell-based assays, a preliminary in vivo experiment is warranted to assess its ability to cross the blood-brain barrier and exert a functional effect on cognition.

Causality Behind Choices:

-

Animal Model: The scopolamine-induced amnesia model in mice is a well-established and robust model for screening compounds with potential cognitive-enhancing effects.[14] Scopolamine is a muscarinic receptor antagonist that induces a temporary cholinergic deficit, mimicking some cognitive symptoms of neurodegenerative diseases.

-

Behavioral Test: The Y-maze spontaneous alternation task is a simple and effective test for assessing spatial working memory. A cognitively healthy mouse will tend to explore the novel arm of the maze, while an impaired mouse will show reduced alternation behavior.[19]

Protocol 5.1: Scopolamine-Induced Amnesia Model in Mice

This protocol is a standard methodology used in preclinical drug discovery for AChE inhibitors.[14][19][20]

Methodology:

-

Animal Acclimation: Acclimate male C57BL/6 mice to the housing and testing environment for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Compound Administration:

-

Divide mice into groups (e.g., Vehicle Control, Scopolamine Only, Scopolamine + Donepezil, Scopolamine + Deoxydonepezil at various doses).

-

Administer deoxydonepezil or donepezil (e.g., 0.3-10 mg/kg) via oral gavage or intraperitoneal (IP) injection.[20] The vehicle control group receives the same volume of the vehicle solution.

-

-

Induction of Amnesia:

-

Approximately 30-60 minutes after compound administration, inject all groups except the vehicle control with scopolamine (e.g., 1 mg/kg, IP).

-

-

Behavioral Testing (Y-Maze):

-

Approximately 30 minutes after scopolamine injection, place each mouse in the center of a Y-shaped maze and allow it to explore freely for 8 minutes.

-

Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into three different arms (e.g., A, then B, then C).

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternation using the formula: % Alternation = [ (Number of Spontaneous Alternations) / (Total Arm Entries - 2) ] * 100

-

Compare the % alternation between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A successful cognitive-enhancing compound will significantly reverse the scopolamine-induced deficit in alternation behavior.

-

Investigating the Off-Target Profile

A critical aspect of characterizing any new pharmacological tool is understanding its selectivity. "Off-target effects" occur when a compound binds to unintended biological molecules, which can lead to unforeseen side effects or confound experimental results.[21][22] While donepezil is a relatively selective AChE inhibitor, it is known to have other biological activities.[8][23] A primary research question is whether deoxydonepezil has a cleaner profile.

Recommended Approach:

-

Counter-Screening: Once the potency of deoxydonepezil is established, it should be screened against a panel of receptors, ion channels, and enzymes. Commercial services offer comprehensive screening panels (e.g., the Eurofins BioPrint® panel) that can rapidly assess a compound's activity at hundreds of potential off-targets.

-

Focus on Known Donepezil Interactions: Special attention should be paid to targets known to be modulated by donepezil, such as sigma-1 (σ₁) receptors and nicotinic acetylcholine receptors (nAChRs), to see if the structural change in deoxydonepezil alters these interactions.[23][24]

Conclusion: Defining the Potential of Deoxydonepezil

The systematic evaluation outlined in this guide provides a clear path to understanding the pharmacological profile of deoxydonepezil. The data generated will definitively position this molecule within the landscape of cholinergic research tools.

-

If deoxydonepezil is a potent and selective AChE inhibitor, it could become a valuable alternative to donepezil, potentially with a different pharmacokinetic or off-target profile.

-

If it is significantly less potent than donepezil, it becomes an invaluable negative control for future donepezil research, allowing scientists to dissect the effects of AChE inhibition from other, non-cholinergic actions of the parent molecule.

-

If it possesses a novel activity profile, it could serve as a new chemical scaffold for the development of an entirely different class of therapeutic agents.

By undertaking this research, the scientific community can transform a simple structural analog into a well-characterized and highly useful tool for advancing our understanding of neuropharmacology.

References

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

-

A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. Available at: [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One. Available at: [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PubMed. Available at: [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS. Available at: [Link]

-

Development of New Donepezil Analogues: Synthesis, Biological Screening and In Silico Study Rational. ResearchGate. Available at: [Link]

-

High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. bioRxiv. Available at: [Link]

-

In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease. British Journal of Clinical Pharmacology. Available at: [Link]

-

Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Asian Journal of Ethnopharmacology and Medicinal Foods. Available at: [Link]

-

In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. Available at: [Link]

-

Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. RSC Advances. Available at: [Link]

-

Acetylcholine Assay Kits. Cell Biolabs, Inc. Available at: [Link]

-

Neuroprotective effects of donepezil against cholinergic depletion. PubMed. Available at: [Link]

-

Deoxydonepezil (USP). SynZeal. Available at: [Link]

-

A Systematic Review on Donepezil-based Derivatives as Potential Cholinesterase Inhibitors for Alzheimer's Disease. Bentham Science Publisher. Available at: [Link]

-

In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease. Wiley Online Library. Available at: [Link]

-

In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. PubMed Central. Available at: [Link]

-

Neuroprotective effects of donepezil against cholinergic depletion. ResearchGate. Available at: [Link]

-

Donepezil rescues the medical septum cholinergic neurons via nicotinic ACh receptor stimulation in olfactory bulbectomized mice. Semantic Scholar. Available at: [Link]

-

The pharmacology of donepezil: a new treatment of Alzheimer's disease. PubMed. Available at: [Link]

-

Neuroprotective effects of donepezil against cholinergic depletion. PubMed Central. Available at: [Link]

-

The pharmacology of donepezil: A new treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

-

Donepezil vs Donepezil / Memantine Comparison. Drugs.com. Available at: [Link]

-

Donepezil. PubChem - NIH. Available at: [Link]

-

Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain. PubMed. Available at: [Link]

-

Deoxydonepezil. PubChem - NIH. Available at: [Link]

-

Donepezil. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Donepezil. Wikipedia. Available at: [Link]

-

(PDF) MEDICINAL CHEMISTRY RESEARCH Development of new donepezil analogs: synthesis, biological screening and in silico study rational. ResearchGate. Available at: [Link]

-

Deoxy Donepezil Hydrochloride. PubChem - NIH. Available at: [Link]

-

The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

-

Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

- 1. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Donepezil - Wikipedia [en.wikipedia.org]

- 4. Deoxy Donepezil | 1034439-57-0 | SynZeal [synzeal.com]

- 5. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of donepezil against cholinergic depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. agetds.com [agetds.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 17. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acetylcholine Assay Kits [cellbiolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]

- 22. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the In Vitro Evaluation of Deoxydonepezil

Introduction: Unveiling the Therapeutic Potential of a Novel Donepezil Analogue

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily functions as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the availability of the neurotransmitter acetylcholine in the brain.[1][2] The relentless progression of AD, however, necessitates the exploration of novel therapeutic agents that may offer disease-modifying effects beyond mere symptomatic relief. Deoxydonepezil, a close structural analogue of Donepezil, presents an intriguing candidate for investigation.[3][4][5] Its structural similarity to Donepezil warrants a thorough in vitro characterization to elucidate its potential pharmacological profile and assess its viability as a lead compound for further development.

This technical guide provides a comprehensive framework for the in vitro evaluation of Deoxydonepezil, outlining a suite of assays designed to probe its activity against key pathological hallmarks of Alzheimer's disease. The methodologies described herein are grounded in established scientific principles and are designed to yield robust and reproducible data, enabling researchers to make informed decisions regarding the therapeutic potential of this novel compound.

Chapter 1: Primary Target Engagement - Acetylcholinesterase Inhibition

The primary hypothesis for Deoxydonepezil's activity is its potential to inhibit acetylcholinesterase, mirroring the action of its parent compound, Donepezil. A quantitative assessment of this activity is the logical first step in its in vitro characterization.

Rationale for Experimental Choices

The Ellman's assay is a well-established, colorimetric method for measuring AChE activity.[6][7] Its reliability, simplicity, and adaptability to a high-throughput 96-well plate format make it an ideal choice for determining the half-maximal inhibitory concentration (IC50) of Deoxydonepezil. This assay measures the enzymatic activity of AChE through the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, detectable at 412 nm.

Experimental Workflow: AChE Inhibition Assay

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Detailed Experimental Protocol

-

Reagent Preparation:

-

Prepare a stock solution of Deoxydonepezil in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of Deoxydonepezil in assay buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare solutions of AChE, DTNB, and acetylthiocholine in the assay buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add the assay buffer.

-

Add the Deoxydonepezil dilutions to the test wells and the vehicle control to the control wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a mixture of DTNB and acetylthiocholine to all wells.

-

Immediately begin kinetic measurements of absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of Deoxydonepezil relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Deoxydonepezil concentration to generate a dose-response curve and calculate the IC50 value.

-

Hypothetical Data Presentation

| Concentration (nM) | % Inhibition |

| 1 | 8.2 |

| 10 | 25.5 |

| 50 | 48.9 |

| 100 | 65.1 |

| 500 | 89.7 |

| IC50 (nM) | ~52 |

Chapter 2: Investigating Effects on Amyloid-Beta Pathology

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Assessing the ability of Deoxydonepezil to modulate this process is crucial for evaluating its disease-modifying potential.

Rationale for Experimental Choices

The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of Aβ fibrillization in vitro.[8] ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils, providing a real-time measure of aggregation.[9] This assay will allow for the determination of whether Deoxydonepezil can inhibit or delay the formation of Aβ fibrils.

Experimental Workflow: Thioflavin T Aggregation Assay

Caption: Workflow for the Thioflavin T (ThT) amyloid-beta aggregation assay.

Detailed Experimental Protocol

-

Reagent Preparation:

-

Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to ensure a monomeric starting state.

-

Resuspend the Aβ(1-42) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of Thioflavin T in the same buffer.

-

Prepare dilutions of Deoxydonepezil.

-

-

Assay Procedure (96-well plate):

-

In a black, clear-bottom 96-well plate, combine the Aβ(1-42) solution, Thioflavin T, and either Deoxydonepezil dilutions or vehicle control.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.

-

Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time (e.g., every 10 minutes for 24-48 hours).

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

Analyze the kinetic curves to determine the lag time and the maximum fluorescence intensity.

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of Deoxydonepezil.

-

Hypothetical Data Presentation

| Concentration (µM) | Lag Time (hours) | Max Fluorescence (a.u.) | % Inhibition |

| 0 (Control) | 4.5 | 12,500 | 0 |

| 1 | 5.2 | 10,200 | 18.4 |

| 10 | 8.1 | 6,800 | 45.6 |

| 50 | 15.3 | 2,100 | 83.2 |

Chapter 3: Neuroprotective Effects in a Cellular Model of Oxidative Stress

Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. Evaluating the potential of Deoxydonepezil to protect neurons from oxidative insult is a critical step in assessing its neuroprotective capabilities.

Rationale for Experimental Choices

The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into a more neuron-like phenotype.[10][11][12][13] Hydrogen peroxide (H₂O₂) is a common and effective agent for inducing oxidative stress and subsequent cell death in these cells.[11][12][13] The MTT assay, which measures mitochondrial reductase activity, is a standard method for assessing cell viability.[10][11]

Experimental Workflow: Neuroprotection Assay

Caption: Workflow for the neuroprotection assay using SH-SY5Y cells.

Detailed Experimental Protocol

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in appropriate media.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of Deoxydonepezil for a specified period (e.g., 2 hours).

-

Induce oxidative stress by adding a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) to the wells (excluding the untreated control).

-

Incubate the cells for 24 hours.

-

-

MTT Assay:

-

Remove the treatment media and add fresh media containing MTT reagent to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Hypothetical Data Presentation

| Treatment | Concentration (µM) | Cell Viability (%) |

| Untreated Control | - | 100 |

| H₂O₂ alone | 200 | 45.2 |

| H₂O₂ + Deoxydonepezil | 1 | 55.8 |

| H₂O₂ + Deoxydonepezil | 10 | 72.1 |

| H₂O₂ + Deoxydonepezil | 50 | 85.6 |

Chapter 4: Exploring Alternative Mechanisms - BACE1 and Tau

To build a comprehensive profile of Deoxydonepezil, it is prudent to investigate its potential effects on other key players in Alzheimer's disease pathology, namely the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and the microtubule-associated protein tau.

BACE1 Inhibition Assay

BACE1 is the rate-limiting enzyme in the production of Aβ peptides.[14][15] A commercially available FRET-based BACE1 inhibitor screening kit can be utilized to assess the inhibitory potential of Deoxydonepezil against this enzyme.[16] The assay typically involves a BACE1 substrate peptide labeled with a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

Tau Phosphorylation Assay

Hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles, another pathological hallmark of AD.[17][18] An in-cell Western assay or a specific ELISA kit can be used to quantify the levels of phosphorylated tau (at specific epitopes, e.g., Ser202/Thr205) in a relevant cell line, such as differentiated SH-SY5Y cells, following treatment with Deoxydonepezil. A reduction in tau phosphorylation would indicate a potential disease-modifying effect.

Conclusion and Future Directions

This guide has outlined a foundational suite of in vitro assays to comprehensively characterize the pharmacological profile of Deoxydonepezil. The proposed experiments will elucidate its potential as an acetylcholinesterase inhibitor, an anti-amyloidogenic agent, and a neuroprotective compound. Positive results from these initial studies would provide a strong rationale for advancing Deoxydonepezil to more complex cell-based models and subsequently to in vivo studies in animal models of Alzheimer's disease. The systematic approach detailed herein ensures a thorough and scientifically rigorous evaluation of this promising Donepezil analogue.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23653045, Deoxydonepezil. Retrieved from [Link]

- Simeonov, A., et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Food Safety Assessment. Humana Press.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24881880, Deoxy Donepezil Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Donepezil. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Ferreira, L. G., et al. (2018). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Molecules, 23(11), 2919.

-

GoodRx. (2023). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

- Jan, A. T., et al. (2004). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Journal of Neuroscience Methods, 135(1-2), 143–152.

- Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412.

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

-

SynZeal. (n.d.). Deoxy Donepezil. Retrieved from [Link]

- Tan, J. S. L., et al. (2018). Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity.

-

precisionFDA. (n.d.). DEOXY DONEPEZIL HYDROCHLORIDE. Retrieved from [Link]

- Lopez, L., et al. (2021). Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays. ACS Applied Materials & Interfaces, 13(46), 54763–54774.

-

Cells Online. (n.d.). Alzheimer's Disease (AD) Model: Tau Phosphorylation Assay Cell Line. Retrieved from [Link]

-

Innoprot. (n.d.). tau Phosphorylation Assay - Innoprot Alzheimer's Disease in vitro Models. Retrieved from [Link]

-

Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

-

BPS Bioscience. (n.d.). BACE1 Assay Kit. Retrieved from [Link]

-

Scantox. (n.d.). Tau Hyperphosphorylation. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Deoxy donepezil hydrochloride. Retrieved from [Link]

-

NEUROFIT. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). Retrieved from [Link]

- Wang, Y., et al. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Frontiers in Pharmacology, 11, 478.

- Jayanthi, S., et al. (2021). Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. Journal of Microbiology and Biotechnology, 31(6), 865–873.

- Lee, S. H., et al. (2018). Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress. Preventive Nutrition and Food Science, 23(1), 60–66.

- Kim, M. J., et al. (2021). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Nutrition Research and Practice, 15(4), 435–449.

Sources

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. Deoxydonepezil | C24H31NO2 | CID 23653045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deoxy Donepezil Hydrochloride | C24H32ClNO2 | CID 24881880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deoxy Donepezil | 1034439-57-0 | SynZeal [synzeal.com]

- 6. attogene.com [attogene.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Thioflavin T spectroscopic assay [assay-protocol.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]

- 12. Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. innoprot.com [innoprot.com]

- 18. scantox.com [scantox.com]

An In-depth Technical Guide to the Identification of Deoxydonepezil in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Impurity Identification in Pharmaceutical Manufacturing

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a mandate of utmost importance, directly impacting the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities.[1][2] This guide provides a comprehensive technical overview for the identification of Deoxydonepezil, a known process-related impurity in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale and field-proven insights necessary for robust and reliable analytical characterization.

Section 1: Understanding Deoxydonepezil

Deoxydonepezil, chemically known as 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine, is a known impurity that can arise during the synthesis of Donepezil.[3][4][5] Its formation is typically associated with a reduction of the keto group on the indanone ring of Donepezil. The presence of this impurity, even in trace amounts, must be carefully monitored to ensure the quality and safety of the Donepezil API.

Chemical Structure:

-

Donepezil: 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

-

Deoxydonepezil: 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

The key structural difference is the absence of the ketone functional group at the 1-position of the indanone ring in Deoxydonepezil. This seemingly minor change significantly alters the molecule's polarity and requires specific analytical methods for its successful identification and quantification.

Regulatory Context:

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances, provide a framework for the reporting, identification, and qualification of impurities.[1][2] The identification threshold for impurities is typically 0.10% for a maximum daily dose of ≤ 2g, necessitating sensitive and specific analytical methods.

Section 2: Analytical Strategies for the Identification of Deoxydonepezil

A multi-faceted analytical approach is essential for the unambiguous identification and routine monitoring of Deoxydonepezil. This section details the primary chromatographic and spectroscopic techniques employed in this endeavor.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying Deoxydonepezil from Donepezil and other related substances. The difference in polarity between the two compounds, owing to the presence of the ketone group in Donepezil, allows for effective separation using reversed-phase chromatography.

Methodology Insights:

A robust HPLC method for impurity profiling should be developed and validated according to ICH Q2(R1) guidelines. Key considerations include:

-

Column Selection: A C18 column is a common and effective choice for the separation of Donepezil and its impurities.

-

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often employed to achieve optimal separation of a range of impurities with varying polarities.

-

Detection: UV detection is typically used, with wavelengths around 230 nm or 268 nm providing good sensitivity for both Donepezil and Deoxydonepezil.

Workflow for HPLC Method Development:

Caption: A streamlined workflow for the HPLC analysis of Deoxydonepezil.

Identification via Relative Retention Time (RRT):

In the absence of a dedicated Deoxydonepezil reference standard for every analysis, the United States Pharmacopeia (USP) provides a crucial identification parameter: the Relative Retention Time (RRT). The USP monograph for Donepezil Hydrochloride Tablets indicates a relative retention time of approximately 1.94 for Deoxydonepezil relative to the main Donepezil peak in one of their specified HPLC procedures.[5] This RRT is a critical piece of information for the tentative identification of the Deoxydonepezil peak in a chromatogram.

Quantitative Data Summary:

| Parameter | Typical Value/Range | Source |

| Column | C18, 4.6 mm x 150 mm, 5 µm | General Practice |

| Mobile Phase A | Phosphate Buffer (e.g., 10 mM, pH 6.0) | [6] |

| Mobile Phase B | Acetonitrile/Methanol mixture | [6] |

| Detection Wavelength | 230 nm or 268 nm | [6] |

| Deoxydonepezil RRT | ~1.94 (relative to Donepezil) | [5] |

Experimental Protocol: HPLC Analysis

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a 10 mM solution of diammonium hydrogen orthophosphate in water and adjust the pH to 6.0.

-

Mobile Phase B: Prepare a mixture of acetonitrile and methanol (85:15 v/v).

-

Sample Solution: Accurately weigh and dissolve the Donepezil hydrochloride sample in the diluent (typically the initial mobile phase composition) to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: Hypersil ODS, 4.6 mm x 250 mm, 5 µm (or equivalent L1 packing).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV at 230 nm.

-

Injection Volume: 20 µL.

-